molecular formula C10H6O6 B1367670 6,7-Dihydroxycoumarin-3-carboxylic Acid CAS No. 84738-35-2

6,7-Dihydroxycoumarin-3-carboxylic Acid

Cat. No.: B1367670
CAS No.: 84738-35-2
M. Wt: 222.15 g/mol
InChI Key: STCWBNGIVIFZHI-UHFFFAOYSA-N
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Description

6,7-Dihydroxycoumarin-3-carboxylic Acid is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its diverse biological activities and is used extensively in scientific research. Its molecular formula is C10H6O6, and it has a molecular weight of 222.15 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxycoumarin-3-carboxylic Acid typically involves the hydroxylation of coumarin derivatives. One common method includes the reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride in the presence of triethylamine . This reaction is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, utilizing automated reactors and continuous flow systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydroxycoumarin-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized coumarin derivatives.

    Reduction: Dihydro derivatives of this compound.

    Substitution: Various substituted coumarin derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

Anticoagulant Synthesis
6,7-Dihydroxycoumarin-3-carboxylic acid is an important intermediate in the synthesis of anticoagulant medications. Its derivatives are utilized to prevent blood clot formation, showcasing its potential in treating cardiovascular diseases. For instance, studies have demonstrated that modifications to the coumarin structure can enhance anticoagulant activity while minimizing side effects .

Fluorescent Probes

Biological Imaging
This compound is employed in developing fluorescent probes for biological imaging. Its ability to emit fluorescence upon excitation allows researchers to visualize cellular processes in real-time. A study highlighted its use in detecting nitroxide radicals, which are crucial for understanding oxidative stress in cells .

Table 1: Properties of this compound as a Fluorescent Probe

PropertyValue
Excitation Wavelength340-380 nm
Emission Wavelength450-490 nm
pKaApproximately 11.56

Antioxidant Research

Oxidative Stress Protection
Research indicates that this compound exhibits significant antioxidant properties. It protects cells from oxidative damage, making it relevant in studies related to aging and chronic diseases such as cancer and neurodegenerative disorders .

Case Study: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of this compound using various cell lines treated with different concentrations (25-300 µM) over 24-72 hours. The results indicated a dose-dependent increase in cell viability and a reduction in oxidative stress markers .

Cosmetic Formulations

Skin Care Applications
In the cosmetic industry, this compound is included in formulations for its skin-brightening and anti-inflammatory effects. Its natural origin appeals to consumers seeking effective skincare solutions without synthetic additives .

Environmental Monitoring

Pollutant Detection
this compound is utilized in environmental science for detecting pollutants in water sources. Its chemical properties enable it to act as a scavenger for hydroxyl radicals, facilitating the assessment of water quality and safety .

Table 2: Applications in Environmental Monitoring

ApplicationMethodologyOutcome
Pollutant DetectionHydroxyl radical scavengingImproved water quality assessment

Mechanism of Action

The mechanism of action of 6,7-Dihydroxycoumarin-3-carboxylic Acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6,7-Dihydroxycoumarin-3-carboxylic Acid is unique due to its specific hydroxylation pattern and carboxylic acid group. Similar compounds include:

    Esculetin (6,7-Dihydroxycoumarin): Lacks the carboxylic acid group but shares similar hydroxylation.

    Scopoletin (6-Methoxy-7-hydroxycoumarin): Contains a methoxy group instead of a hydroxyl group at the 6-position.

    Umbelliferone (7-Hydroxycoumarin): Has a single hydroxyl group at the 7-position.

These compounds share some biological activities but differ in their specific chemical properties and applications.

Biological Activity

6,7-Dihydroxycoumarin-3-carboxylic Acid (DHCCA) is a compound that has garnered attention due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications based on recent research findings.

This compound is a derivative of coumarin characterized by two hydroxyl groups at positions 6 and 7 and a carboxylic acid group at position 3. Its molecular formula is C10H6O6C_{10}H_6O_6 with a molecular weight of approximately 222.15 g/mol. The presence of these functional groups enhances its solubility and biological activity, making it a subject of interest in various scientific fields .

Antioxidant Properties

One of the primary biological activities of DHCCA is its antioxidant capability. Studies have shown that it can scavenge free radicals, thus contributing to protective effects against oxidative stress. This property is crucial for mitigating cellular damage associated with various diseases .

Anticancer Activity

DHCCA has demonstrated significant anticancer properties in various studies:

  • Cell Proliferation Inhibition : In vitro studies indicated that DHCCA exhibits potent antiproliferative effects against several cancer cell lines. For instance, it showed an IC50 value of 2.62–4.85 µM against HepG2 liver cancer cells, comparable to established chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : The compound induces cell cycle arrest and apoptosis in cancer cells. Flow cytometric analysis revealed that DHCCA triggers apoptosis by increasing the percentage of cells in the G2/M and pre-G1 phases, with activation of caspase-3/7 proteins being a key factor .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of DHCCA. It has been shown to exhibit activity against various bacterial strains, suggesting its utility as a natural antibacterial agent. The minimum inhibitory concentration (MIC) values indicate significant effectiveness against specific pathogens .

Structure-Activity Relationship (SAR)

The biological activity of DHCCA can be linked to its structural features. The introduction of hydroxyl groups at positions 6 and 7 enhances its interaction with biological targets, such as proteins involved in apoptosis and cell cycle regulation. Studies have indicated that modifications to the coumarin structure can significantly affect its potency against targets like Mcl-1, a protein implicated in cancer cell survival .

Case Studies and Research Findings

Several studies provide insights into the therapeutic potential of DHCCA:

  • Cytotoxicity Studies : A study reported that DHCCA exhibited an IC50 value as low as 0.9 µM in specific cancer models, outperforming conventional drugs like staurosporine .
  • Molecular Docking Simulations : Research involving molecular docking has revealed strong binding affinities between DHCCA and targets such as β-tubulin, indicating its potential as an anticancer agent through the inhibition of microtubule dynamics .
  • Antibacterial Efficacy : In agricultural applications, DHCCA was tested against plant pathogens, showing promising results with EC50 values ranging from 26.64 µg/mL to 40.73 µg/mL against various bacterial strains .

Summary Table of Biological Activities

Activity TypeMechanism/OutcomeReference
AntioxidantScavenges free radicals
AnticancerInduces apoptosis and cell cycle arrest
AntimicrobialEffective against multiple bacterial strains
Mcl-1 InhibitionPotent inhibitor with IC50 values indicating efficacy

Properties

IUPAC Name

6,7-dihydroxy-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O6/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,11-12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCWBNGIVIFZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=O)OC2=CC(=C1O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553868
Record name 6,7-Dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84738-35-2
Record name 6,7-Dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dihydroxycoumarin-3-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4,5-dihydroxy-salicylaldehyde (213.0 mg, 1.39 mmol) and Meldrum's acid (200 mg, 1.39 mmol) were combined in H2O (2 mL). The solution was stirred at 75° C. for 2 h. After cooling to room temperature, the precipitate was filtered and dried at suction to give 271.0 mg of 6,7-dihydroxy-3-carboxy-coumarin in an 88% yield.
Quantity
213 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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